molecular formula C6H5Cl2NS B8246313 2,3-Dichloro-5-(methylsulfanyl)pyridine CAS No. 203731-39-9

2,3-Dichloro-5-(methylsulfanyl)pyridine

Cat. No. B8246313
CAS RN: 203731-39-9
M. Wt: 194.08 g/mol
InChI Key: BAYSIKMUOGEESD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(methylsulfanyl)pyridine is a useful research compound. Its molecular formula is C6H5Cl2NS and its molecular weight is 194.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-5-(methylsulfanyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(methylsulfanyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2,3-dichloro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSIKMUOGEESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294783
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(methylsulfanyl)pyridine

CAS RN

203731-39-9
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203731-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50.6 g (0.3 mol) of 3-amino-5,6-dichloropyridine in 700 ml of methylene chloride was slowly added dropwise at 40° C. to a solution of 56.6 g (0.6 mol) of dimethyl disulfide and 46.7 g (0.45 mol) of tert-butyl nitrite in 320 ml of dry methylene chloride. The mixture was then stirred for 1 hour at 40° C. and subsequently for another approximately 15 hours at approximately 20° C., whereupon 500 ml of ice-water were added to the reaction mixture. The organic phase which was separated off was washed once with 1 N hydrochloric acid and once with water, dried over sodium sulfate and finally concentrated. After the crude product had been stirred with n-hexane, 21 g of a dark solid were obtained (purity 94% according to GC). After the hexane solution was concentrated, a further 21.3 g of product of value remained which had a purity of 77% (according to GC). Total yield: 62%; m.p.: 66-67° C.; 1H-NMR (in d6 dimethyl sulfoxide): δ [ppm]=2.6 (s, CH3); 8.1 and 8.3 (2×d, pyr H).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
62%

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